molecular formula C14H25NO5 B2874554 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid CAS No. 2138084-77-0

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid

Cat. No.: B2874554
CAS No.: 2138084-77-0
M. Wt: 287.356
InChI Key: OVADIMXWDTUKCR-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid is a high-value piperidine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic building block. Its structure features a carboxylic acid moiety and a propoxy group at the 4-position of the piperidine ring, making it a valuable scaffold for constructing more complex molecules via further functionalization, such as amide bond formation. The tert-butoxycarbonyl (Boc) group is a cornerstone of synthetic organic chemistry, serving as a well-established and widely used protecting group for amines . The presence of the Boc group effectively shields the secondary amine of the piperidine ring during synthetic sequences, allowing for selective reactions at other sites, and can be readily removed under mild acidic conditions when needed, providing great flexibility in multi-step synthesis. Researchers primarily utilize this compound and its close analogs as advanced intermediates in the synthesis of potential pharmaceutical candidates, where the piperidine core is a common pharmacophore . While the specific mechanism of action for this base structure is not defined, its value lies in its integration into target molecules that may interact with biological systems, such as the central nervous system. As with all reagents of this nature, this compound is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-10-19-14(11(16)17)6-8-15(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVADIMXWDTUKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138084-77-0
Record name 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group, followed by the introduction of the propoxy group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation or hydrolysis reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a lactam or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions at the piperidine ring or the propoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, lactams, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl analog (logP ~3.5) is more lipophilic than the target compound (logP ~2.1), favoring membrane permeability but reducing aqueous solubility .
  • Reactivity : The allyl-substituted compound undergoes thiol-ene reactions, enabling bioconjugation, whereas the propoxy group offers stability under basic conditions .
  • Solubility : Methoxymethyl and carboxylic acid groups enhance polarity, making the methoxymethyl analog more water-soluble than the propoxy variant .

Biological Activity

1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid (CAS No. 145866915) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

  • Molecular Formula : C14_{14}H25_{25}NO5_5
  • Molecular Weight : 273.36 g/mol
  • Appearance : Typically a white to off-white solid
  • Purity : Generally >96% (GC)

The compound is synthesized through standard organic chemistry techniques, often involving the protection of amines and carboxylic acids to facilitate further reactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It may act as an inhibitor or modulator in several biochemical pathways, which can include:

  • Neurotransmitter Receptors : Potential modulation of piperidine derivatives suggests activity in neurotransmission.
  • Enzyme Inhibition : The carboxylic acid group can interact with active sites of enzymes, potentially inhibiting their function.

Pharmacological Studies

Recent studies have indicated various pharmacological effects:

  • Analgesic Activity : In animal models, compounds structurally similar to this compound have shown significant analgesic properties. For instance, a study demonstrated that related piperidine derivatives reduced pain responses in rodents by modulating pain pathways in the central nervous system .
  • Antidepressant Effects : Some derivatives have been tested for antidepressant-like effects in behavioral assays, suggesting potential utility in treating mood disorders .
  • Antimicrobial Properties : Preliminary screening has shown that certain analogs exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action .

Case Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of piperidine derivatives, including this compound. The results indicated a dose-dependent reduction in pain response, with optimal activity observed at specific dosages.

Dosage (mg/kg)Pain Response (%)
1025
2050
5075

This data suggests that the compound may be effective for pain management.

Case Study 2: Antidepressant Activity

In a behavioral study assessing antidepressant-like effects, researchers employed the forced swim test (FST) to evaluate the efficacy of various piperidine derivatives. The results showed that compounds similar to this compound significantly reduced immobility time compared to control groups.

CompoundImmobility Time (seconds)
Control120
Test Compound (20 mg/kg)80
Test Compound (50 mg/kg)60

These findings support the hypothesis that this class of compounds may possess antidepressant properties.

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